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Compound of Interest

Compound Name: Madam-6

Cat. No.: B12742875 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Alexander Shulgin's work on

MADAM-6 (2,N-dimethyl-4,5-methylenedioxyamphetamine), a structural analog of MDMA. The

information is compiled from Shulgin's own laboratory notes as published in his book PiHKAL:

A Chemical Love Story, and supplemented with biodistribution data from subsequent scientific

research.

Quantitative Data Summary
The following tables summarize the known quantitative data for MADAM-6.

Table 1: Dosage and Duration from Shulgin's Notes[1]

Parameter Value

Dosage > 280 mg

Duration Unknown

Table 2: Biodistribution of [¹¹C]MADAM-6 in Rats
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Parameter Value

Brain to Blood Ratio 3.7

Radiochemical Yield 60%

Experimental Protocols
Synthesis of MADAM-6 (as described by Alexander
Shulgin)[1]
Step 1: Synthesis of 2-methyl-4,5-methylenedioxybenzaldehyde

A mixture of 102 g of phosphorus oxychloride (POCl₃) and 115 g of N-methylformanilide was

allowed to stand for 30 minutes at room temperature, during which it developed a deep claret

color. To this, 45 g of 3,4-methylenedioxytoluene was added, and the mixture was heated on a

steam bath for 3 hours. The reaction mixture was then added to 3 liters of water and stirred

until the separated oil solidified. The solid was collected by filtration, yielding a greenish,

somewhat gummy crystalline material. This crude product was finely ground under 40 mL of

methanol and filtered again to yield 25 g of an almost white solid. Recrystallization from

methylcyclopentane gave ivory-colored, glistening crystals of 2-methyl-4,5-

methylenedioxybenzaldehyde with a melting point of 88.5-89.5 °C.

Step 2: Synthesis of 1-(2-methyl-4,5-methylenedioxyphenyl)-2-nitropropene

A solution of 23 g of 2-methyl-4,5-methylenedioxybenzaldehyde in 150 mL of nitroethane was

treated with 2.0 g of anhydrous ammonium acetate and heated on a steam bath for 9 hours.

The excess solvent was removed under vacuum, yielding a dark yellow oil. This oil was

dissolved in 40 mL of hot methanol and allowed to crystallize. The resulting bright yellow

crystals were collected by filtration, washed with a small amount of methanol, and air-dried to

yield 21.2 g of 1-(2-methyl-4,5-methylenedioxyphenyl)-2-nitropropene with a melting point of

116-118 °C.

Step 3: Synthesis of 2-methyl-4,5-methylenedioxyamphetamine

A suspension of 54 g of electrolytic elemental iron in 240 g of glacial acetic acid was warmed

on a steam bath. Once the reaction initiated, a solution of 18.2 g of 1-(2-methyl-4,5-
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methylenedioxyphenyl)-2-nitropropene in 125 mL of warm acetic acid was added portion-wise.

The mixture was heated for an additional 1.5 hours and then poured into 2 liters of water. The

insoluble materials were removed by filtration and washed with dichloromethane (CH₂Cl₂). The

filtrate and washes were combined, the phases were separated, and the aqueous phase was

extracted twice with 100 mL portions of CH₂Cl₂. The combined organic extracts were washed

with water, and the solvent was removed under vacuum to yield a red oil. This oil was dissolved

in 200 mL of ether, and the solution was saturated with anhydrous hydrogen chloride (HCl) gas.

The resulting white crystals were filtered, washed with ether, and air-dried to yield 14.5 g of 2-

methyl-4,5-methylenedioxyamphetamine hydrochloride with a melting point of 193-194 °C.

Step 4: Synthesis of 2,N-dimethyl-4,5-methylenedioxyamphetamine (MADAM-6)

A solution of 12.8 g of 2-methyl-4,5-methylenedioxyamphetamine hydrochloride in 100 mL of

water was made basic with 25% sodium hydroxide (NaOH) and extracted with three 75 mL

portions of CH₂Cl₂. The combined extracts were stripped of solvent under vacuum, yielding

10.8 g of the free base as a colorless oil. This oil was dissolved in 150 mL of methanol, and 12

g of methyl iodide was added. The solution was allowed to stand at room temperature for 2

days. The excess methyl iodide and methanol were removed under vacuum, and the residue

was partitioned between 25 mL of CH₂Cl₂ and 100 mL of water. The aqueous phase was

separated, made basic with 25% NaOH, and extracted with three 75 mL portions of CH₂Cl₂.

The combined extracts were evaporated to dryness under vacuum to yield 10.1 g of a nearly

white oil. This oil was dissolved in 150 mL of isopropanol, and concentrated HCl was added

until the solution was acidic to external moist pH paper. The solution was then diluted with an

equal volume of anhydrous ether, and the resulting white crystals were filtered, washed with

ether, and air-dried to yield 14.1 g of 2,N-dimethyl-4,5-methylenedioxyamphetamine

hydrochloride (MADAM-6) as a brilliant white powder with a melting point of 206-207 °C.

Visualizations
Synthesis Workflow of MADAM-6
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Caption: Synthesis workflow for MADAM-6 from 3,4-methylenedioxytoluene.

Structural Relationship and Activity of MADAM-6
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Caption: Logical relationship of MADAM-6 to MDMA and its reported activity.
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Qualitative Commentary by Alexander Shulgin[1]
Shulgin's personal trials with MADAM-6 indicated a lack of significant psychoactive effects. At a

dose of 180 mg, he reported, "There is a hint of good things there, but nothing more than a

hint. At four hours, there is no longer even a hint." A subsequent trial with a cumulative dose of

280 mg (150 mg followed by two 65 mg supplements an hour apart) yielded "No effect."

Shulgin concluded his notes with, "Yes, we giveth up."

His commentary suggests that the addition of a methyl group at the 2-position of the MDMA

structure effectively negates the psychoactive properties of the parent compound. The name

MADAM-6 itself is a playful derivative of MDMA's occasional name "ADAM," with the "M" for

methyl and the "6" indicating the position of this additional group on the benzene ring (using a

different numbering convention than the IUPAC name).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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